Tcpobop

Vue d'ensemble

Description

Tcpobop is the most potent known member of the phenobarbital-like class of cytochrome P450 (CYP)-inducing agents . It is a highly potent inducer of phenobarbital-like class of cytochrome P450 (CYP) enzymes and a tumor promoter that induces hepatocyte proliferation, independent of the presence of cytokines or transcription factors . It also enhances the nuclear receptor CAR transactivation of cytochrome P450 (CYP), as a dose-dependent direct agonist of CAR .

Molecular Structure Analysis

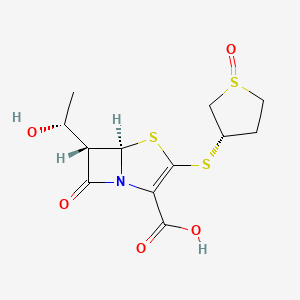

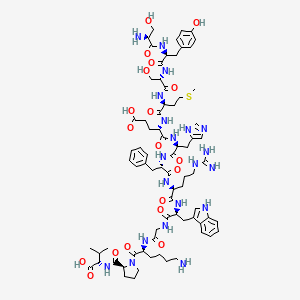

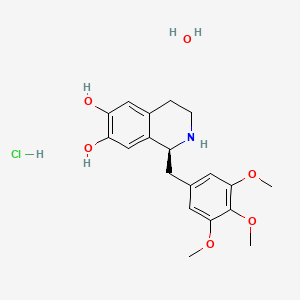

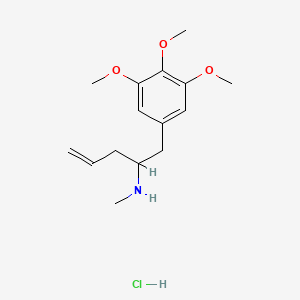

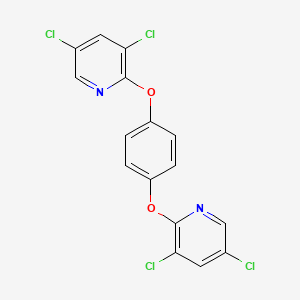

This compound has an empirical formula of C16H8Cl4N2O2 and a molecular weight of 402.06 . The InChI key is BAFKRPOFIYPKBQ-UHFFFAOYSA-N . The SMILES string representation is Clc1cnc(Oc2ccc(Oc3ncc(Cl)cc3Cl)cc2)c(Cl)c1 .Physical And Chemical Properties Analysis

This compound is a solid substance with a white color . It is soluble in DMSO at a concentration greater than 10 mg/mL but is insoluble in water . It should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique

Prolifération des hépatocytes et hyperplasie hépatique

Le Tcpobop, un agoniste du récepteur androgène constitutif (CAR) chez la souris, est souvent utilisé pour étudier l'hyperplasie hépatique induite chimiquement et la prolifération des hépatocytes . Il s'agit d'un puissant mitogène chimique du foie murin, qui induit une hyperplasie hépatique rapide chez la souris indépendamment de la lésion hépatique . Le this compound initie un programme intracellulaire qui favorise les activités métaboliques globales coordonnées nécessaires à la prolifération des hépatocytes .

Activité métabolique

Un enrichissement this compound-médié de plusieurs processus, y compris ceux associés au métabolisme des nucléotides, au métabolisme des acides aminés et au métabolisme des substrats énergétiques, a été observé . Cela suggère que le this compound joue un rôle significatif dans l'initiation des activités métaboliques .

Métabolisme des xénobiotiques

Le récepteur androgène constitutif (CAR), que le this compound active, est connu pour participer au métabolisme des xénobiotiques . Cela fait du this compound un outil précieux pour étudier comment l'organisme métabolise les substances étrangères .

Régénération hépatique

L'activation du CAR par des composés chimiques comme le this compound peut considérablement améliorer la régénération du foie chez les rongeurs après des résections hépatiques extrêmes . Cela suggère des applications potentielles du this compound dans la régénération hépatique thérapeutique .

Impact sur la santé de la progéniture

Il a été constaté que l'exposition maternelle au this compound avait un impact sur les résultats de santé de la progéniture . Plus précisément, il a été observé qu'il inhibait le poids corporel chez les souris femelles de première génération (F1) âgées de 3 et 8 semaines . Cela suggère que le this compound pourrait être utilisé dans des études qui examinent les effets de l'exposition maternelle à certaines substances chimiques sur la santé de la progéniture .

Santé intestinale et absorption des nutriments

Il a été constaté que l'exposition maternelle au this compound déclenchait une perte d'intégrité de la barrière intestinale en réduisant l'expression des protéines de jonction serrée intestinales . Il réduit également les niveaux de triglycérides sériques et diminue l'expression des gènes marqueurs de l'absorption et du transport des lipides intestinaux . Ces résultats suggèrent que le this compound pourrait être utilisé dans des études qui examinent l'impact de certaines substances chimiques sur la santé intestinale et l'absorption des nutriments .

Mécanisme D'action

Target of Action

Tcpobop, also known as 1,4-bis [2- (3,5-dichloropyridyloxy)]benzene, is a potent agonist of the Constitutive Androstane Receptor (CAR), a liver nuclear receptor and xenobiotic sensor . CAR is known to induce the expression of drug, steroid, and lipid metabolizing enzymes .

Mode of Action

This compound interacts with CAR, activating it and inducing robust hepatocyte proliferation and hepatomegaly without any liver injury or tissue loss . It also attenuates Fas-induced murine liver injury by altering Bcl-2 proteins .

Biochemical Pathways

This compound’s activation of CAR leads to significant enrichment of several processes, including those associated with nucleotide metabolism, amino acid metabolism, and energy substrate metabolism . It also induces the expression of cytochrome P450 monoxygenase activity , a key enzyme involved in drug metabolism and bioactivation.

Pharmacokinetics

It’s known that this compound induces dose-dependent increases in liver index and hepatocyte cell size .

Result of Action

This compound’s activation of CAR leads to various cellular effects. It induces pericentral steatosis marked by hepatic accumulation of cholesterol and neutral lipid, and elevated circulating alanine aminotransferase, indicating hepatocyte damage . It also stimulates liver hypertrophy and hyperplasia, and ultimately, hepatocellular carcinogenesis .

Action Environment

Environmental factors can influence the action of this compound. For instance, maternal exposure to this compound has been shown to impair the growth and development of female offspring in mice . Furthermore, this compound administered weekly to male mice using a high corn oil vehicle induced carbohydrate-responsive transcription factor (MLXIPL)-regulated target genes, dysregulated mitochondrial respiratory and translation regulatory pathways, and induced more advanced liver pathology .

Safety and Hazards

Tcpobop is considered toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . In case of exposure, it is recommended to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes . If swallowed, it is advised to wash out the mouth with copious amounts of water .

Analyse Biochimique

Biochemical Properties

Tcpobop enhances the nuclear receptor CAR transactivation of cytochrome P450 (CYP), acting as a dose-dependent direct agonist of CAR . It is the most potent known member of the phenobarbital-like class of CYP-inducing agents . This compound interacts with the nuclear receptor CAR, which in response to xenobiotics, induces their metabolism and elimination .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It induces rapid liver hyperplasia in mice independently of liver injury . In hepatocytes, this compound considerably increases proliferation followed by hyperplasia . It also influences cell function by enhancing the nuclear receptor CAR transactivation of cytochrome P450 (CYP) .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its action as an agonist of the CAR. It enhances the nuclear receptor CAR transactivation of cytochrome P450 (CYP), acting as a dose-dependent direct agonist of CAR . This activation leads to changes in gene expression, particularly the genes encoding cytochrome P450 from subfamily 2B .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Early transcriptional responses to this compound are enriched for CAR-bound primary response genes, and for lipid and xenobiotic metabolism and oxidative stress protection pathways . Late responses include many CAR binding-independent secondary response genes, with enrichment for immune response, macrophage activation, and cytokine and reactive oxygen species production .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Maternal exposure to this compound exhibited a stronger inhibition of body weight in 3-week-old and 8-week-old first-generation (F1) offspring female mice compared to controls .

Metabolic Pathways

This compound is involved in several metabolic pathways. It mediates enrichment of several processes including those associated with nucleotide metabolism, amino acid metabolism, and energy substrate metabolism . This compound initiates an intracellular program that promotes global coordinated metabolic activities required for hepatocyte proliferation .

Subcellular Localization

The subcellular localization of this compound is not explicitly reported in the literature. As an agonist of the nuclear receptor CAR, this compound is likely to be found in the nucleus where it can interact with CAR to exert its effects .

Propriétés

IUPAC Name |

3,5-dichloro-2-[4-(3,5-dichloropyridin-2-yl)oxyphenoxy]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8Cl4N2O2/c17-9-5-13(19)15(21-7-9)23-11-1-2-12(4-3-11)24-16-14(20)6-10(18)8-22-16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAFKRPOFIYPKBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=N2)Cl)Cl)OC3=C(C=C(C=N3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Cl4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020175 | |

| Record name | 1,4-Bis[2-(3,5-dichloropyridyloxy)]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76150-91-9 | |

| Record name | TCPOBOP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76150-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Bis(2-(3,5-dichloropyridyloxy))benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076150919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Bis[2-(3,5-dichloropyridyloxy)]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Bis[2-(3,5-dichloropyridyloxy)]benzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4R368GDD7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.